REACTION_CXSMILES
|
[CH3:1][C:2]1[N:6]([CH2:7][CH2:8][CH2:9][C:10]([O:12]C)=[O:11])[N:5]=[N:4][N:3]=1>Cl>[CH3:1][C:2]1[N:6]([CH2:7][CH2:8][CH2:9][C:10]([OH:12])=[O:11])[N:5]=[N:4][N:3]=1
|
Name
|
methyl 4-(5-methyl-1,2,3,4-tetrazol-1-yl)butyrate
|
Quantity
|
5.5 g
|
Type
|
reactant
|
Smiles
|
CC1=NN=NN1CCCC(=O)OC
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the mixture is refluxed for 2 hour
|
Duration
|
2 h
|
Type
|
CONCENTRATION
|
Details
|
The mixture is concentrated to dryness under reduced pressure
|
Type
|
ADDITION
|
Details
|
Acetone and benzene are added to the residue and water
|
Type
|
CUSTOM
|
Details
|
is removed by azeotropic distillation
|
Name
|
|
Type
|
product
|
Smiles
|
CC1=NN=NN1CCCC(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.7 g | |
YIELD: CALCULATEDPERCENTYIELD | 92.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |